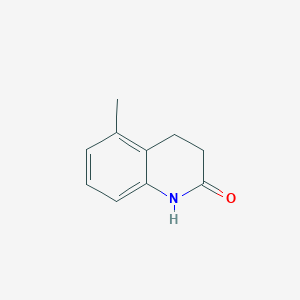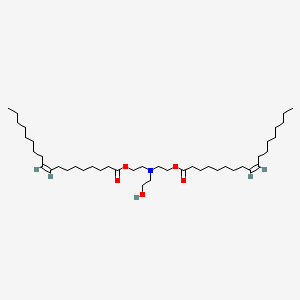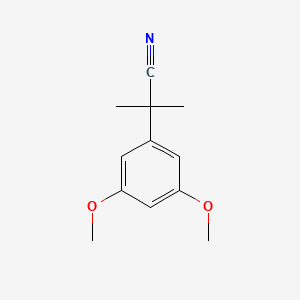
2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile
Overview
Description
The compound “2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile” is a derivative of the compound "2-(3,5-Dimethoxyphenyl)propan-2-ol" . The latter is a solid substance with a molecular weight of 196.25 . It’s important to note that the information available is not directly about “2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile”, but about a similar compound.
Scientific Research Applications
1. Application in Solid Phase Synthesis of Aza-Peptides
- Summary of the Application: This compound is used in the synthesis of N′-substituted 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) protected hydrazines, which are then used in the solid phase synthesis of aza-peptides . Aza-peptides are peptide analogues where one or more of the α-carbons, bearing the side chain residues, has been replaced by a nitrogen atom .
- Methods of Application: The synthesis involves the in-situ activation of the N-Ddz,N′-substituted hydrazines with phosgene, followed by introduction to the N-terminus of a resin-bound peptide . The Ddz-aza-amino building units include aliphatic, aromatic, and functionalized side chains, protected for synthesis by the Fmoc strategy .
- Results or Outcomes: This method allows for the solid phase synthesis of aza-peptides, which have increased resistance to proteolytic degradation and are useful tools for structure-activity relationship studies and drug design .
2. Application in Azo-Coupling Reaction
- Summary of the Application: This compound is used in the synthesis of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol, a novel azo compound .
- Methods of Application: The synthesis involves an azo-coupling reaction between 3,5-dimethoxyphenyl and 4-methoxy benzenediazonium tetrafluoroborate .
- Results or Outcomes: The structure of the newly synthesized compound was elucidated based on 1H NMR, 13C NMR, ESI-MS, UV-Vis, and FT-IR .
3. Application in Synthesis of Thiosemicarbazones
- Summary of the Application: This compound is used as a precursor in the synthesis of thiosemicarbazones . Thiosemicarbazones are a class of compounds that have been extensively studied due to their pharmacological properties, including antitumor, antiviral, antibacterial, antimalarial, and antifungal activities .
- Methods of Application: The synthesis involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .
- Results or Outcomes: The structure of the synthesized compound is determined by elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .
4. Application in Synthesis of Aza-Peptides
- Summary of the Application: This compound is used in the synthesis of N′-substituted 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) protected hydrazines, which are then used in the solid phase synthesis of aza-peptides . Aza-peptides are peptide analogues where one or more of the α-carbons, bearing the side chain residues, has been replaced by a nitrogen atom .
- Methods of Application: The synthesis involves the in-situ activation of the N-Ddz,N′-substituted hydrazines with phosgene, followed by introduction to the N-terminus of a resin-bound peptide . The Ddz-aza-amino building units include aliphatic, aromatic, and functionalized side chains, protected for synthesis by the Fmoc strategy .
- Results or Outcomes: This method allows for the solid phase synthesis of aza-peptides, which have increased resistance to proteolytic degradation and are useful tools for structure-activity relationship studies and drug design .
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,8-13)9-5-10(14-3)7-11(6-9)15-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNVEDXBDXUTNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430777 | |
| Record name | 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile | |
CAS RN |
22972-63-0 | |
| Record name | 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1600136.png)
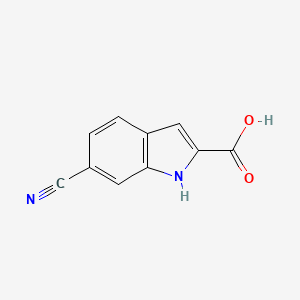
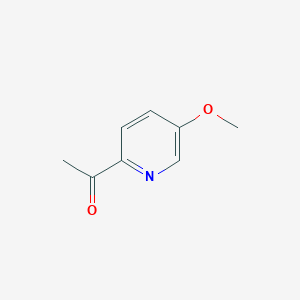
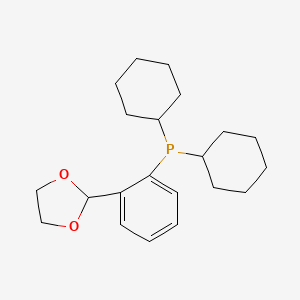
![[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B1600141.png)


